molecular formula C5H12ClNO2 B6274685 rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans CAS No. 215941-06-3

rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans

Cat. No.: B6274685
CAS No.: 215941-06-3
M. Wt: 153.6
InChI Key:
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Description

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans typically involves the use of chiral building blocks and stereoselective reactions. One common method includes the use of biocatalysis to achieve the desired stereochemistry. For instance, enzymes can be employed to catalyze the formation of the oxan ring with the correct stereochemistry . The reaction conditions often involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biocatalytic processes. These processes are optimized for high yield and purity, often using immobilized enzymes to facilitate the reaction and simplify product separation . The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxanones, amino alcohol derivatives, and various substituted oxan derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound in research and industrial applications.

Properties

CAS No.

215941-06-3

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

91

Origin of Product

United States

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